1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Synthesis of Novel Derivatives
Convenient Synthesis of Pyrazolo[4,3-e]-1,2,4-Triazolo[1,5-c]pyrimidine Derivatives : A study by Xiao et al. explored the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives, aiming to find potent A2A adenosine receptor antagonists or lead compounds for pesticides. This research demonstrates the compound's utility in creating novel chemical entities with potential receptor selectivity or pesticidal properties (Xiao, Li, Meng, & Shi, 2008).
Antimicrobial and Anti-inflammatory Agents
Synthesis of Pyrazole, Isoxazole, Benzoxazepine Derivatives : Kendre, Landge, and Bhusare synthesized a series of pyrazole, isoxazole, benzoxazepine derivatives bearing an aryl sulfonate moiety, evaluated for their antimicrobial and anti-inflammatory activities. This underscores the chemical's adaptability in developing compounds with therapeutic potential (Kendre, Landge, & Bhusare, 2015).
Allelochemicals Synthesis and Agronomic Utility
Synthesis of Allelochemicals from Gramineae : Macias et al. focused on synthesizing compounds with a benzoxazinone structure, exhibiting phytotoxic, antimicrobial, and insecticidal properties. This highlights the compound's significance in agronomy and pest management (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Antitumor Activity
Synthesis and Antitumor Activity of Pyrazoline Derivatives : Research by Insuasty et al. detailed the synthesis of 1,3,5-trisubstituted 2-pyrazoline derivatives, assessing their in vitro antitumor activity. This study provides a foundation for developing novel anticancer agents (Insuasty, Chamizo, Muñoz, Tigreros, Quiroga, Abonía, Nogueras, & Cobo, 2012).
Synthesis Methods and Chemical Characterization
Orally Active CCR5 Antagonist Synthesis : Ikemoto et al. developed a practical synthesis method for a CCR5 antagonist, demonstrating the compound's relevance in synthesizing therapeutically significant molecules (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-diethoxyphenyl)ethylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-3-28-18-7-5-16(13-20(18)29-4-2)9-10-24-22-23(27)26(12-11-25-22)17-6-8-19-21(14-17)31-15-30-19/h5-8,11-14H,3-4,9-10,15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJFUOFAIWUENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCO4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.